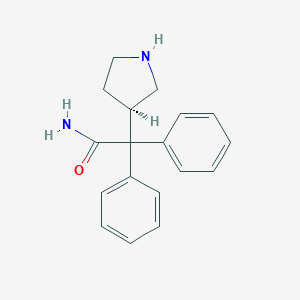

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134002-25-8 |

Source

|

| Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This chiral molecule is a pivotal intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist. A thorough understanding of its chemical characteristics is paramount for process optimization, impurity profiling, and the overall success of drug development programs.

Core Chemical Identity and Physicochemical Landscape

This compound is a white to off-white solid. Its core structure features a pyrrolidine ring substituted at the 3-position with a diphenylacetamide moiety, conferring a specific stereochemistry that is crucial for its role as a precursor to the enantiomerically pure drug, Darifenacin.

Structural and Molecular Data

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 134002-25-8 | [1] |

| Molecular Formula | C₁₈H₂₀N₂O | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| Melting Point | 114-118 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Methanol | [1] |

A tartrate salt of this compound is also commonly used and has the CAS number 134002-26-9.[2][3][4][5][6]

Synthesis and Methodology: A Self-Validating Protocol

The synthesis of this compound is a critical step in the manufacturing of Darifenacin. The following protocol is a robust and validated method derived from the patent literature, ensuring reproducibility and high purity of the final product.[7]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

(S)-2,2-diphenyl-2-[(1-tertiarybutyloxycarbonyl)-3-pyrrolidinil]acetonitrile

-

95% Sulfuric Acid

-

Ice-cold water

-

Dichloromethane (DCM)

-

50% aqueous Sodium Hydroxide solution

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: Suspend (S)-2,2-diphenyl-2-[(1-tertiarybutyloxycarbonyl)-3-pyrrolidinil]acetonitrile (100 g, 0.276 moles) in 95% sulfuric acid (500 ml) in a suitable reaction vessel.[7]

-

Hydrolysis: Slowly heat the reaction mixture to approximately 110°C and maintain this temperature with stirring for 8 hours.[7]

-

Quenching: Cool the reaction mass to about 50°C and then slowly and carefully quench it into 4 liters of ice-cold water.

-

Initial Extraction: Extract the quenched reaction mixture twice with dichloromethane (2 liters each time) at a temperature of 25-30°C.[7]

-

pH Adjustment: Separate the upper aqueous layer and adjust its pH to 10-12 using a 50% aqueous sodium hydroxide solution, ensuring the temperature is maintained below 30°C.[7]

-

Final Extraction: Extract the basified aqueous layer three times with dichloromethane (2 liters each time).[7]

-

Washing and Drying: Combine all the dichloromethane extracts and wash them three times with water (2 liters each time) and then with a brine solution (2 liters). Dry the organic layer over anhydrous sodium sulfate.[7]

-

Isolation: Concentrate the dried dichloromethane extract under vacuum at a temperature below 40°C to obtain 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl) pyrrolidine as a foam (yield: 50 g).[7]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of 7.2-7.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The methine proton at the chiral center (C3 of the pyrrolidine ring) would likely be a complex multiplet. The amide protons (-CONH₂) would present as two broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the two phenyl rings and the pyrrolidine ring. The aromatic carbons will resonate in the 125-145 ppm region. The carbonyl carbon of the amide group is expected to be in the range of 170-180 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amide.

-

C-H stretching (aromatic): Signals just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Signals just below 3000 cm⁻¹.

-

C=O stretching (amide I band): A strong absorption band around 1650 cm⁻¹.[8]

-

N-H bending (amide II band): An absorption band around 1600 cm⁻¹.

-

C-N stretching: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₈H₂₀N₂O would be at m/z 281.16. Fragmentation patterns would likely involve the loss of the acetamide group and fragmentation of the pyrrolidine ring.

Pharmacological Context and Biological Significance

As a key intermediate in the synthesis of Darifenacin, the primary biological relevance of this compound lies in its role as a precursor. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, which is the primary receptor responsible for mediating bladder contractions.[9][10] By blocking these receptors, Darifenacin reduces the symptoms of overactive bladder.[9][10]

While the pharmacological activity of this compound itself has not been extensively studied, it is plausible that it possesses some, albeit significantly lower, affinity for muscarinic receptors due to structural similarities with the final drug. However, its primary utility in the pharmaceutical industry is as a well-characterized starting material for the synthesis of Darifenacin.

Safety, Handling, and Storage

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place. The tartrate salt is generally stored at room temperature.[3][6]

Conclusion

This compound is a molecule of significant interest in pharmaceutical development due to its essential role in the synthesis of Darifenacin. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a predictive analysis of its spectroscopic characteristics. A thorough understanding of these technical aspects is crucial for chemists and researchers involved in the synthesis and quality control of this important pharmaceutical intermediate.

References

- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents. (n.d.).

-

Steers, W. D. (2006). Darifenacin: Pharmacology and clinical usage. Urologic Clinics of North America, 33(4), 475–482. [Link]

-

(S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | C18H19BrN2 | CID 24860077 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

This compound (2R,3R)-2,3-dihydroxysuccinate - Lead Sciences. (n.d.). Retrieved January 23, 2026, from [Link]

-

CAS 134002-26-9 suppliers, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl) acetamide tartrate suppliers. (n.d.). Retrieved January 23, 2026, from [Link]

-

Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder - WashU Medicine Research Profiles. (n.d.). Retrieved January 23, 2026, from [Link]

-

CAS 134002-25-8 | this compound - Alchem Pharmtech. (n.d.). Retrieved January 23, 2026, from [Link]

-

Ohtake, A., Ukai, M., & Yoshimatsu, M. (2001). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 166(2), 730–734. [Link]

-

Darifenacin | C28H30N2O2 | CID 444031 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Kay, G. G., & Wesnes, K. A. (2005). Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers. British Journal of Clinical Pharmacology, 59(4), 415–425. [Link]

-

Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder - Open Access Journals. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). Retrieved January 23, 2026, from [Link]

-

Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

DARIFENACIN PYRROLIDINE (S)-ISOMER - Allmpus. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-Phenyl-2-pyrrolidin-1-ylacetamide | C12H16N2O | CID 99006 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. cphi-online.com [cphi-online.com]

- 3. This compound (2R,3R)-2,3-dihydroxysuccinate - Lead Sciences [lead-sciences.com]

- 4. pharmainfosource.com [pharmainfosource.com]

- 5. This compound (2R,3R)-2,3-dihydroxysuccinate | CAS:134002-26-9 | Atomaxchem [en.atomaxchem.com]

- 6. 134002-26-9|this compound (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Comprehensive Solubility Profiling of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Tartrate Salt

Introduction

The Critical Role of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It is a critical determinant of a drug's dissolution rate, which in turn profoundly influences its absorption and overall bioavailability. Low aqueous solubility can lead to incomplete absorption, high inter-subject variability, and a failure to achieve therapeutic concentrations, posing significant challenges for formulation design.[1] Therefore, a comprehensive understanding of an API's solubility profile is not merely a characterization step but a fundamental prerequisite for successful drug product development, from early-stage candidate selection to late-stage formulation optimization.

Introducing the Target Molecule: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Tartrate Salt

This guide focuses on this compound tartrate salt (CAS No. 134002-26-9).[2][3][4] This compound is identified as a chemical intermediate in the synthesis of Darifenacin, a muscarinic antagonist used to treat overactive bladder.[4] The parent molecule, this compound (CAS No. 134002-25-8)[5], is a basic compound containing a pyrrolidine ring, making it a suitable candidate for salt formation to enhance its physicochemical properties. The selection of L-tartaric acid as the counter-ion to form the tartrate salt is a strategic choice aimed at improving properties such as solubility and stability.[6]

Objectives and Scope of This Guide

The objective of this document is to provide a comprehensive, scientifically grounded framework for characterizing the solubility profile of this compound tartrate salt. This guide will:

-

Outline the foundational physicochemical properties that govern solubility.

-

Provide detailed, step-by-step experimental protocols for determining thermodynamic, kinetic, and biorelevant solubility.

-

Offer insights into the interpretation of solubility data to inform formulation development strategies.

-

Utilize diagrams and tables to present complex workflows and data in an accessible format.

This document is intended to serve as a practical, hands-on resource for scientists tasked with the preformulation and characterization of this, or structurally similar, ionizable drug candidates.

Foundational Physicochemical Characterization

A thorough solubility investigation begins with an understanding of the API's fundamental physicochemical properties. These parameters provide the context for designing experiments and interpreting the resulting data.

Chemical Structure and Ionization (pKa)

The target molecule is a salt formed between a basic API and an acidic counter-ion.

-

The Base (API): this compound features a secondary amine within the pyrrolidine ring. This group is basic and will be protonated at low pH. The pKa of this amine is the pH at which 50% of the molecules are ionized.

-

The Counter-ion: L-tartaric acid is a dicarboxylic acid with two pKa values (pKa₁ ≈ 2.9, pKa₂ ≈ 4.4).

The interaction between the basic API and the acidic counter-ion is crucial. For stable salt formation, a general rule of thumb is that the difference between the pKa of the base and the pKa of the acid should be greater than 2-3 pH units.[7] This ensures efficient proton transfer and the formation of a stable ionic bond.[7][8]

The Influence of the Tartrate Counter-ion

The choice of a counter-ion significantly impacts the salt's properties.[6][9][10] Tartrate is a common choice in pharmaceuticals. Its properties can influence:

-

Solubility: Tartrate salts can exhibit different solubility profiles compared to the free base or other salt forms like hydrochloride.[11]

-

Stability: The counter-ion can affect the chemical and physical stability of the API.[6]

-

Hygroscopicity: The propensity of the salt to absorb atmospheric moisture.

-

Crystallinity: The nature of the crystal lattice, which in turn affects dissolution.

The properties of a salt are highly dependent on the nature of the counter-ion, and even small changes can lead to significant differences in solubility and melting point.[9][10]

Core Principles of Solubility Measurement

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between thermodynamic and kinetic solubility, as they represent different phenomena and have different applications in drug development.[12]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a substance that can dissolve in a solvent at thermodynamic equilibrium.[13][14] It is a thermodynamically stable value and is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[13] This value is crucial for preformulation and understanding the absolute solubility limit.

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (often in DMSO) that is added to an aqueous buffer.[15] The resulting measurement often reflects the solubility of a metastable or amorphous form and can be higher than the thermodynamic solubility.[16] Kinetic assays are high-throughput and useful for screening large numbers of compounds in early discovery, but they are less reproducible and sensitive to protocol parameters.[17]

This guide will focus on the more definitive thermodynamic solubility, which is required for robust drug development.

The pH-Solubility Relationship

For an ionizable compound like this compound, solubility is highly dependent on pH. The pyrrolidine nitrogen will be protonated (BH⁺) at pH values below its pKa, forming a more soluble species. At pH values above the pKa, the un-ionized free base (B) will predominate, which is typically less soluble. This relationship is fundamental to predicting how the drug will behave in the varying pH environments of the gastrointestinal (GI) tract.

Experimental Protocols for Comprehensive Solubility Assessment

A structured approach is necessary for a full solubility characterization. The following diagram outlines a typical workflow.

Caption: Overall workflow for solubility profiling.

Protocol 1: pH-Dependent Equilibrium Solubility Profiling

Objective: To determine the thermodynamic solubility of the tartrate salt across a physiologically relevant pH range (pH 1.2 to 7.4). This data is essential for Biopharmaceutics Classification System (BCS) assessment.[18][19]

Methodology: Saturated Shake-Flask Method This method is considered the gold standard for determining equilibrium solubility.[13]

Materials:

-

This compound tartrate salt

-

Calibrated pH meter and analytical balance

-

HPLC with UV detector

-

Thermostatically controlled shaker incubator (set to 37 ± 1 °C)

-

Glass vials (e.g., 10 mL) with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), and others as needed to map the profile.[18]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the API salt to a series of vials (in triplicate for each pH point). An amount that is visibly in excess of what is expected to dissolve ensures a saturated solution.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the respective buffer solution to each vial.

-

Equilibration: Seal the vials and place them in the shaker incubator at 37 °C. Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to equilibrium.[18]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at 37 °C for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved solids. Causality Note: Filtration is a critical step. Adsorption of the compound to the filter should be checked and minimized by pre-saturating the filter with the solution.

-

Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

-

pH Verification: Measure the final pH of the saturated solution in each vial to ensure the buffer capacity was maintained.

-

Solid State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using XRPD or DSC to check for any changes in the solid form (e.g., disproportionation to free base or conversion to a different polymorph).[18]

Protocol 2: Solubility in Biorelevant Media

Objective: To assess the solubility in media that simulate the fluid compositions of the human stomach and small intestine, providing a more accurate prediction of in vivo dissolution.[20][21]

Biorelevant Media:

-

Simulated Gastric Fluid (SGF): Mimics the stomach in the fasted state (pH ~1.2-2.0).

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine before a meal (pH ~6.5), containing bile salts and lecithin.[22]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[22]

Methodology: The shake-flask protocol described in 4.1 is used, but the buffer solutions are replaced with freshly prepared SGF, FaSSIF, and FeSSIF.[23] These media can be prepared from commercially available powders (e.g., from Biorelevant.com) to ensure consistency.[20][23]

Expertise Insight: Comparing solubility in FaSSIF and FeSSIF is crucial for identifying potential food effects. A significant increase in solubility in FeSSIF suggests that the drug's absorption may be enhanced when taken with a fatty meal, a critical piece of information for clinical trial design and patient instructions.

Protocol 3: Solubility in Common Pharmaceutical Solvents

Objective: To determine the solubility in various organic and co-solvents used in drug formulation (e.g., for liquid-filled capsules, parenteral formulations, or during manufacturing).

Methodology: The shake-flask protocol is again employed, using solvents such as:

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Glycerol

-

Mixtures of these co-solvents with water.

Expertise Insight: This data is vital for enabling formulation strategies. For instance, if aqueous solubility is low but solubility in a PG/water mixture is high, a liquid-filled soft gelatin capsule could be a viable dosage form.[24]

Data Analysis, Interpretation, and Visualization

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Equilibrium Solubility of (S)-...-tartrate salt at 37 °C

| Medium | pH (Final) | Solubility (mg/mL) | Solubility (µM) | Solid Form Post-Study |

|---|---|---|---|---|

| 0.1 N HCl | 1.2 | [Data] | [Data] | [e.g., Tartrate Salt] |

| Acetate Buffer | 4.5 | [Data] | [Data] | [e.g., Tartrate Salt] |

| Phosphate Buffer | 6.8 | [Data] | [Data] | [e.g., Free Base] |

| Phosphate Buffer | 7.4 | [Data] | [Data] | [e.g., Free Base] |

| SGF | 1.6 | [Data] | [Data] | [e.g., Tartrate Salt] |

| FaSSIF | 6.5 | [Data] | [Data] | [e.g., Free Base] |

| FeSSIF | 5.0 | [Data] | [Data] | [e.g., Tartrate Salt] |

Table 2: Solubility in Pharmaceutical Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | [Data] |

| Ethanol | [Data] |

| Propylene Glycol | [Data] |

| PEG 400 | [Data] |

| 20% Ethanol / 80% Water | [Data] |

Constructing the pH-Solubility Profile

The data from Table 1 should be plotted to visualize the relationship between pH and solubility. This profile is characteristic of a basic drug salt.

Caption: pH-solubility profile for a typical basic drug salt.

Interpretation:

-

Salt Plateau: At low pH, the solubility is high and relatively constant, dictated by the solubility of the tartrate salt itself.

-

pH_max: This is the pH at which the solution is saturated with both the salt and the free base. Above this pH, the less soluble free base precipitates, causing a sharp drop in the total drug concentration in solution.

-

BCS Classification: According to ICH and WHO guidelines, high solubility is defined as the highest single therapeutic dose being soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19][25][26] The lowest solubility value measured in this range is used for the classification.

Implications for Formulation Strategy

The solubility profile directly informs formulation development, as illustrated in the decision tree below.

Caption: Formulation strategy decision tree based on solubility.

-

If solubility is high: Development can proceed with conventional immediate-release dosage forms.

-

If solubility is low: Enabling technologies are required. The choice depends on other factors; for example, lipid-based formulations are often considered if there is a positive food effect and good solubility in oils/surfactants.[27]

Conclusion

The comprehensive solubility profiling of this compound tartrate salt is a critical, multi-faceted process that extends far beyond a single measurement. It requires a systematic evaluation of thermodynamic equilibrium across physiological and formulation-relevant media. By meticulously following the protocols outlined in this guide—from foundational physicochemical analysis to pH-dependent, biorelevant, and solvent-based solubility studies—researchers can build a robust data package. This package is indispensable for understanding potential bioavailability challenges, guiding BCS classification, mitigating clinical risks such as food effects, and rationally designing a drug product with optimal biopharmaceutical performance. The insights gained from this profile are foundational to the successful translation of a promising API into a viable therapeutic product.

References

-

United States Pharmacopeia. (n.d.). General Chapter, <1236> Solubility Measurements. USP-NF. Retrieved from [Link][13][14]

-

APIChem Labs. (n.d.). CAS 134002-26-9 | (S)-Alpha,Alpha-Diphenyl-3-pyrrolidine acetamide L-Tartaric acid salt. Retrieved from [Link][4]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link][18]

-

Sareen, S., & Mathew, G. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link][9][10]

-

Stahl, P. H. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Chemie Ingenieur Technik. Retrieved from [Link][11]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link][23]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link][12]

-

ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link][25]

-

Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Retrieved from [Link][20]

-

Al-Gousous, J., & Langguth, P. (2015). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate. Retrieved from [Link][28]

-

Kumar, L. (2002). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link][8]

-

Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Retrieved from [Link][29]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link][16]

-

Ali, A. et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. Retrieved from [Link][30]

-

Juenemann, D. et al. (2011). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. Retrieved from [Link][21]

-

Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Retrieved from [Link][24]

-

Stephenson, G. A. et al. (2002). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Retrieved from [Link][6]

-

Pharma Lesson. (2023). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link][22]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Retrieved from [Link][17]

-

Bodhuri, H. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link][7]

-

Biorelevant.com. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link][27]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link][1]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. 134002-26-9|this compound (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]

- 3. cphi-online.com [cphi-online.com]

- 4. alchemypharm.com [alchemypharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. uspnf.com [uspnf.com]

- 14. â©1236⪠Solubility Measurements [doi.usp.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. who.int [who.int]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. biorelevant.com [biorelevant.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. pharmalesson.com [pharmalesson.com]

- 23. biorelevant.com [biorelevant.com]

- 24. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 25. database.ich.org [database.ich.org]

- 26. ikev.org [ikev.org]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. ptacts.uspto.gov [ptacts.uspto.gov]

- 30. digitalcommons.usf.edu [digitalcommons.usf.edu]

An In-Depth Technical Guide to Understanding the Chiral Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Abstract

Chirality is a fundamental property in molecular science that exerts a profound influence on the pharmacological and toxicological profiles of drug candidates.[1][2] Molecules with identical chemical formulas but different spatial arrangements, known as stereoisomers, can exhibit vastly different interactions with the chiral environment of the human body, such as enzymes and receptors.[3] This guide provides a comprehensive technical framework for the elucidation and confirmation of the chiral properties of novel chemical entities, using (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide as a representative model. This molecule incorporates key structural features—a stereocenter within a pyrrolidine ring and bulky gem-diphenyl substitution—that present both challenges and opportunities in stereochemical analysis.[4] We will detail a multi-pronged approach encompassing stereoselective synthesis, chiroptical and spectroscopic analysis, chromatographic separation, and definitive crystallographic confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower robust and reliable chiral characterization in a regulatory and research environment.

Part 1: Foundational Strategy—Securing the Enantiopure Compound

The unambiguous study of a chiral molecule necessitates a source of enantiomerically pure material. The designation "(S)" in the target compound specifies a single enantiomer, which must be obtained through either deliberate asymmetric synthesis or resolution of a racemic mixture. The choice of method is critical as it dictates the initial purity and scalability of the supply.

Asymmetric Synthesis: A Proactive Approach

The most elegant strategy is to construct the molecule with the desired stereochemistry from the outset. For our target, this involves creating the chiral center at the C3 position of the pyrrolidine ring with a specific spatial orientation. A common and effective method is to start from a "chiral pool" precursor—a readily available, inexpensive enantiopure molecule.[5] (S)-3-aminopyrrolidine or derivatives of L-aspartic acid or L-proline are excellent candidates.[6][7][8]

A plausible synthetic pathway would involve the acylation of an N-protected (S)-3-aminopyrrolidine derivative with a suitable diphenylacetylating agent. The protective group on the pyrrolidine nitrogen is crucial to prevent side reactions and can be removed in a final step.

Hypothetical Protocol: Asymmetric Synthesis

-

Protection: React commercially available (S)-3-aminopyrrolidine with a suitable protecting agent (e.g., di-tert-butyl dicarbonate, Boc₂O) to yield (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The Boc group is chosen for its stability under nucleophilic conditions and its ease of removal under acidic conditions.

-

Acylation: Dissolve the protected amine in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine). Slowly add diphenylacetyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and salts. Purify the resulting protected product, (S)-tert-butyl 3-(2,2-diphenylacetamido)pyrrolidine-1-carboxylate, via column chromatography.

-

Deprotection: Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group, yielding the final target compound, this compound, as a salt.

-

Final Neutralization: Neutralize the salt with a suitable base to obtain the free amine if required for subsequent biological assays.

Chiral Resolution: Separating a Racemic Mixture

If an asymmetric synthesis is not feasible, a racemic mixture of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be synthesized and subsequently separated. The classical method involves using a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Diagram 1: High-level strategies for obtaining the enantiopure (S)-isomer.

Part 2: Orthogonal Confirmation of Stereochemical Identity

Once an enantiomerically enriched sample is obtained, its chiral identity and purity must be rigorously confirmed using multiple, independent analytical techniques. This orthogonal approach ensures the data is robust and self-validating.

Chiroptical Spectroscopy: Probing Asymmetry with Polarized Light

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are non-destructive and provide a unique spectral fingerprint of a specific enantiomer.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of polarized infrared light corresponding to molecular vibrations.[9] It is an exceptionally powerful technique for determining the absolute configuration of molecules in solution, removing the need for crystallization.[10] The experimental VCD spectrum is compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for the (S)-configuration. A match between the signs and intensities of the experimental and calculated peaks provides unambiguous confirmation of the absolute configuration.[11][12]

Experimental Protocol: VCD Analysis

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

-

Data Acquisition: Acquire the VCD and standard IR spectra using a dedicated FT-IR VCD spectrometer.[10]

-

Computational Modeling: Perform DFT calculations (e.g., using Gaussian software at the B3LYP/6-31G(d) level) to predict the IR and VCD spectra for the (S)-enantiomer.

-

Spectral Comparison: Overlay the experimental VCD spectrum with the computationally predicted spectrum. A positive correlation confirms the (S) absolute configuration.

NMR Spectroscopy: Distinguishing Enantiomers in a Magnetic Field

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, which results in distinguishable NMR signals.[13]

-

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that are themselves chiral.[14] They reversibly bind to Lewis basic sites in the analyte (like the pyrrolidine nitrogen or amide oxygen), inducing large shifts in the NMR spectrum.[15][16] For a racemic or partially resolved mixture, the CSR will bind differently to the (R) and (S) enantiomers, causing key proton signals (e.g., those near the stereocenter) to split into two distinct sets, allowing for their integration and the determination of enantiomeric purity.[17]

Chiral Chromatography: Quantifying Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating enantiomers and determining enantiomeric excess (% e.e.).[18][19] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for % e.e. Determination

-

Column Selection: Select a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for a wide range of compounds.

-

Method Development: Develop an isocratic mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation (resolution > 1.5) between the enantiomeric peaks.

-

Sample Analysis: Inject a dilute solution of the sample.

-

Quantification: Integrate the area of the two enantiomer peaks detected by a UV detector. The enantiomeric excess is calculated using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 [20]

| Technique | Primary Application | Causality of Measurement | Key Advantage | Limitation |

| VCD Spectroscopy | Absolute Configuration | Differential absorption of circularly polarized IR light by chiral vibrational modes.[11] | Definitive solution-state analysis without crystallization. | Requires specialized equipment and computational support. |

| NMR with CSRs | Enantiomeric Purity | Formation of transient diastereomeric complexes with differential magnetic shielding.[17] | Provides direct spectroscopic evidence of both enantiomers. | Can cause line broadening; requires careful optimization.[16] |

| Chiral HPLC | Enantiomeric Purity (% e.e.) | Differential diastereomeric interaction with a chiral stationary phase.[21] | High accuracy, precision, and established validation protocols.[22] | Requires method development; pure enantiomer standards are often needed for peak assignment.[18] |

| X-ray Crystallography | Absolute Configuration | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice.[23] | Unambiguous, "gold standard" 3D structural determination. | Requires a suitable single crystal, which can be difficult to obtain.[24] |

Table 1: Comparison of core techniques for chiral characterization.

Part 3: The Gold Standard—Unambiguous Proof via X-ray Crystallography

While spectroscopic and chromatographic methods provide compelling evidence, single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[23][25][26] It provides a complete three-dimensional map of the atoms in space.

The key to determining absolute configuration lies in a phenomenon called anomalous dispersion.[27] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. In a chiral crystal, the diffraction pattern measured is subtly different from the diffraction pattern of its mirror image. By carefully analyzing these differences, crystallographers can determine the true handedness of the molecule. The Flack parameter is a critical value refined during this analysis; a value close to zero for a given configuration confirms that the assignment is correct with high confidence.[28]

Diagram 2: A logical workflow for the comprehensive chiral characterization of the target compound.

Conclusion

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

-

Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. Available from: [Link]

-

Absolute configuration. Wikipedia. Available from: [Link]

-

Role of Chirality in Drugs. Juniper Publishers. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. Available from: [Link]

-

Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing. Available from: [Link]

-

NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. ACS Publications. Available from: [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available from: [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

-

Vibrational circular dichroism (VCD). Bruker. Available from: [Link]

-

SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available from: [Link]

-

Chiral Shift Reagents Definition. Fiveable. Available from: [Link]

-

The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]

-

Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available from: [Link]

-

Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. Available from: [Link]

-

Vibrational circular dichroism: an incisive tool for stereochemical applications. PubMed. Available from: [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

Chiral drugs. Wikipedia. Available from: [Link]

-

(PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

-

23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]

-

How to Determine the R and S Configuration. Chemistry Steps. Available from: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available from: [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. Available from: [Link]

-

Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed. Available from: [Link]

-

Natural and synthetic compounds showing chiral pyrrolidine, piperidine... ResearchGate. Available from: [Link]

-

Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. Available from: [Link]

-

(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available from: [Link]

-

Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

-

Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

-

Lanthanide shift reagents in nmr. Slideshare. Available from: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 7. researchgate.net [researchgate.net]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 11. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 17. fiveable.me [fiveable.me]

- 18. uma.es [uma.es]

- 19. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. heraldopenaccess.us [heraldopenaccess.us]

- 22. researchgate.net [researchgate.net]

- 23. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spectroscopyeurope.com [spectroscopyeurope.com]

- 25. Absolute configuration - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Standard In Vitro Assay Suite for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Introduction: Unveiling the Neuromodulatory Potential of a Novel Pyrrolidine Acetamide

The compound (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide belongs to a chemical class characterized by a pyrrolidine ring, a versatile scaffold frequently employed in the discovery of novel therapeutics targeting the central nervous system (CNS).[1] The presence of the diphenylacetamide moiety suggests potential interactions with various CNS targets, while the chiral pyrrolidine ring introduces stereospecificity that can be critical for selective receptor or transporter engagement.[1][2] Molecules incorporating acetamide groups have demonstrated a wide array of biological activities, including applications in treating infections, convulsions, and inflammation.[3][4][5]

Given its structural features, this compound is a compelling candidate for investigation as a modulator of key neurotransmitter systems. This document provides a comprehensive suite of detailed in vitro assay protocols designed to elucidate the pharmacological profile of this compound, with a primary focus on its potential interactions with the dopamine and muscarinic acetylcholine systems. These pathways are implicated in a range of neurological and psychiatric disorders, making them critical targets in modern drug discovery.

The following protocols are designed to be self-validating, providing a logical and scientifically rigorous framework for characterizing the binding affinity and functional activity of this compound.

Hypothesized Mechanism of Action and Assay Rationale

The structural backbone of this compound suggests a plausible interaction with monoamine transporters and G-protein coupled receptors (GPCRs). The pyrrolidine motif is a known constituent of compounds targeting the dopamine transporter (DAT), while the overall structure bears resemblance to molecules with affinity for dopamine and muscarinic receptors.[1][6] Therefore, the primary hypothesis to be tested is that this compound acts as a modulator of the dopamine and/or muscarinic neurotransmitter systems.

To investigate this, a tiered approach is recommended:

-

Primary Screening (Binding Affinity): Determine if the compound binds to the primary hypothesized targets: the dopamine transporter (DAT), the dopamine D2 receptor, and the muscarinic M1 receptor. This is achieved through competitive radioligand binding assays.

-

Functional Characterization (Functional Activity): If binding is confirmed, subsequent functional assays will elucidate the nature of the interaction (e.g., inhibitor, agonist, antagonist). This includes dopamine reuptake inhibition assays and functional assays for the D2 and M1 receptors.

The following diagram illustrates the proposed initial screening cascade for this compound.

Caption: Initial screening cascade for this compound.

Detailed In Vitro Assay Protocols

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (DAT).

Scientific Rationale: The dopamine transporter is a key regulator of dopamine levels in the synapse, and its inhibition leads to increased synaptic dopamine.[6] Many psychoactive compounds target DAT.[6] This assay will determine if the test compound directly interacts with the DAT protein.

Materials:

-

Test Compound: this compound

-

Cell Membranes: Human DAT (hDAT) expressed in a stable cell line (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-WIN 35,428 (a potent DAT inhibitor)

-

Non-specific Ligand: GBR 12909 (10 µM) or Nomifensine (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Scintillation Cocktail

-

96-well Filter Plates and 96-well Collection Plates

-

Scintillation Counter

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of 10 µM GBR 12909.

-

Test Compound: 25 µL of each dilution of this compound.

-

-

-

Radioligand Addition:

-

Add 25 µL of [³H]-WIN 35,428 (final concentration of 1-2 nM) to all wells.

-

-

Membrane Addition:

-

Add 200 µL of hDAT-expressing cell membranes (5-10 µg of protein per well) to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Harvesting:

-

Harvest the membranes by rapid filtration through the 96-well filter plates.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

-

Scintillation Counting:

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

| Parameter | Value |

| IC₅₀ (µM) | To be determined |

| Ki (µM) | To be determined |

| Hill Slope | To be determined |

Protocol 2: Dopamine Reuptake Inhibition Assay

Objective: To assess the functional effect of this compound on dopamine uptake by cells expressing hDAT.

Scientific Rationale: This assay directly measures the ability of the compound to inhibit the primary function of DAT, which is the reuptake of dopamine from the extracellular space.[6][7] This provides a functional correlate to the binding affinity determined in Protocol 1.

Materials:

-

Test Compound: this compound

-

Cells: HEK293 or CHO cells stably expressing hDAT, plated in 96-well plates.[7]

-

Radiolabeled Substrate: [³H]-Dopamine

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4

-

Positive Control: GBR 12909 or Cocaine

-

Scintillation Cocktail

-

Scintillation Counter

Step-by-Step Protocol:

-

Cell Culture:

-

Plate hDAT-expressing cells in a 96-well plate and grow to 80-90% confluency.[7]

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and the positive control in uptake buffer.

-

-

Assay Procedure:

-

Wash the cells twice with 200 µL of uptake buffer.

-

Add 50 µL of the test compound dilutions or control to the appropriate wells.

-

Pre-incubate for 10-20 minutes at room temperature.

-

Initiate dopamine uptake by adding 50 µL of [³H]-Dopamine (final concentration of 10-20 nM) to all wells.

-

Incubate for 10 minutes at room temperature. The timing of this step is critical.[7]

-

Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 50 µL of 1% SDS to each well.

-

Add 150 µL of scintillation cocktail to each well.

-

Count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

Expected Data Summary:

| Parameter | This compound | Positive Control (e.g., GBR 12909) |

| IC₅₀ (µM) | To be determined | Expected in nM range |

| % Inhibition at max concentration | To be determined | ~100% |

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Scientific Rationale: The D2 receptor is a major target for antipsychotic drugs and is involved in various neurological processes.[8] This assay will determine if the compound interacts with this key GPCR.

Materials:

-

Test Compound: this compound

-

Cell Membranes: Human D2 receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293)

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride

-

Non-specific Ligand: Haloperidol (10 µM) or Butaclamol (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Other materials: As in Protocol 1.

Step-by-Step Protocol:

-

Compound and Reagent Preparation:

-

Follow the same procedure for compound preparation as in Protocol 1.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of 10 µM Haloperidol.

-

Test Compound: 25 µL of each dilution of this compound.

-

-

-

Radioligand Addition:

-

Add 25 µL of [³H]-Spiperone (final concentration of 0.1-0.5 nM) to all wells.

-

-

Membrane Addition:

-

Add 200 µL of D2 receptor-expressing cell membranes (10-20 µg of protein per well) to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 90 minutes.[9]

-

-

Harvesting and Counting:

-

Follow the same procedure as in Protocol 1.

-

Data Analysis:

-

Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Ki values.

Expected Data Summary:

| Parameter | Value |

| IC₅₀ (µM) | To be determined |

| Ki (µM) | To be determined |

| Hill Slope | To be determined |

Protocol 4: Muscarinic M1 Receptor Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at the human muscarinic M1 receptor.

Scientific Rationale: The M1 muscarinic receptor is a Gq-coupled GPCR that, upon activation, stimulates the release of intracellular calcium.[10] This assay measures changes in intracellular calcium concentration to determine if the compound acts as an agonist or antagonist at the M1 receptor.[11]

Materials:

-

Test Compound: this compound

-

Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar

-

Agonist: Acetylcholine or Carbachol

-

Antagonist: Pirenzepine

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluorescence Plate Reader (e.g., FLIPR or FlexStation)

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate M1-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Agonist Mode Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Add the compound dilutions to the cells and measure the fluorescence signal over time to detect any agonist-induced calcium mobilization.

-

Acetylcholine should be used as a positive control.

-

-

Antagonist Mode Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the compound dilutions for 15-30 minutes.

-

Add a fixed concentration of acetylcholine (EC₈₀) to all wells.

-

Measure the fluorescence signal over time.

-

Pirenzepine should be used as a positive control for antagonism.

-

Data Analysis:

-

Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀.

-

Antagonist Mode: Plot the percentage inhibition of the acetylcholine response against the logarithm of the compound concentration to determine the IC₅₀.

Expected Data Summary:

| Assay Mode | Parameter | Value |

| Agonist | EC₅₀ (µM) | To be determined |

| % Max Response (vs. Acetylcholine) | To be determined | |

| Antagonist | IC₅₀ (µM) | To be determined |

Visualization of a Potential Signaling Pathway

Should this compound be identified as an M1 receptor agonist, the following diagram illustrates the canonical Gq signaling pathway that would be activated.

Caption: M1 muscarinic receptor Gq signaling pathway.

Trustworthiness and Self-Validation

The integrity of the data generated from these protocols relies on a system of internal controls and validation steps:

-

Positive and Negative Controls: The inclusion of known inhibitors, agonists, and antagonists for each target serves as a benchmark for assay performance and allows for the validation of each experimental run.

-

Reproducibility: All experiments should be conducted in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.

-

Orthogonal Assays: The use of both binding and functional assays for each target provides a more complete picture of the compound's pharmacological activity. A compound that shows high affinity in a binding assay should ideally demonstrate corresponding potency in a functional assay.

By adhering to these principles, researchers can have a high degree of confidence in the pharmacological profile generated for this compound.

References

-

National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Retrieved from [Link]

-

BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

-

PubMed. (1997). CDP-choline:1,2-diacylglycerol cholinephosphotransferase. Retrieved from [Link]

-

PubMed. (2006). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link]

-

PubMed. (2012). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

American Heart Association Journals. (1998). Molecular and Functional Identification of m1 Muscarinic Acetylcholine Receptors in Rat Ventricular Myocytes | Circulation Research. Retrieved from [Link]

-

ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

The Journal of Nuclear Medicine. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Retrieved from [Link]

-

ResearchGate. (n.d.). CDPcholine pathway for PC synthesis. Choline is imported through one of... | Download Scientific Diagram. Retrieved from [Link]

-

PubMed. (2007). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Retrieved from [Link]

-

Creative Biolabs. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay Cell Line. Retrieved from [Link]

-

AWS. (n.d.). 1 Supporting Information Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches t. Retrieved from [Link]

-

ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes | JACS Au. Retrieved from [Link]

-

MDPI. (2016). Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Taylor & Francis. (n.d.). CDP-choline pathway – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Semantic Scholar. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl-)-N-pheny acetamide derivative as a novel inhibitor against. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,2-diacylglycerol choline phosphotransferase catalyzes the final step in the unique Treponema denticola phosphatidylcholine biosynthesis pathway. Retrieved from [Link]

-

YouTube. (2021). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. Retrieved from [Link]

-

Wikipedia. (n.d.). CDP-choline pathway. Retrieved from [Link]

-

MDPI. (2022). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

-

PubMed Central. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Retrieved from [Link]

-

Semantic Scholar. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Retrieved from [Link]

-

PubMed Central. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in the Synthesis of Darifenacin

Abstract & Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist, clinically indicated for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and incontinence.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a detailed technical overview of a key synthetic transformation in the manufacturing of Darifenacin: the N-alkylation of the chiral intermediate, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.

The strategic importance of this intermediate lies in its role as the chiral cornerstone of the Darifenacin molecule. By introducing the stereocenter early in the synthesis, complex chiral separations or asymmetric syntheses at later, more complex stages are circumvented. This specific application note details the rationale behind the chosen synthetic pathway, provides robust, field-tested protocols, and discusses critical process parameters for achieving high yield and purity of the final Active Pharmaceutical Ingredient (API).

The Core Synthesis: Rationale and Mechanistic Insight

The primary transformation involves the nucleophilic substitution reaction between the secondary amine of this compound and an electrophilic side chain, 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This reaction constructs the complete carbon skeleton of Darifenacin.

Causality of Experimental Design

-

The Nucleophile and Electrophile: The secondary amine on the pyrrolidine ring of the intermediate serves as the nucleophile. The bromine atom on the 5-(2-bromoethyl)-2,3-dihydrobenzofuran side chain makes the adjacent carbon atom electrophilic, creating an ideal site for a substitution reaction.

-

Role of the Base: A base is required to deprotonate the secondary amine, enhancing its nucleophilicity. An inorganic base like potassium carbonate (K₂CO₃) is commonly employed.[4][5] This choice is deliberate: it is strong enough to facilitate the reaction but mild enough to prevent side reactions, such as elimination of HBr from the electrophile or undesired reactions involving the amide group.

-

Solvent System Selection: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (CH₃CN).[5] This class of solvent is optimal as it can dissolve the reactants and solvate the potassium cation of the base, but it does not form a strong solvation shell around the amine nucleophile, leaving it free to attack the electrophile. This environment favors the SN2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon but, critically, preserves the pre-existing stereochemistry at the chiral center of the pyrrolidine ring.

-

Temperature and Reaction Control: Temperature is a critical parameter. While elevated temperatures can accelerate the reaction, they can also promote the formation of impurities. A key impurity is the "dimer impurity," which can arise from further alkylation reactions.[4] Therefore, the reaction is typically maintained at a controlled temperature to ensure a clean conversion.

Visualizing the Synthesis and Workflow

The Chemical Transformation

The diagram below illustrates the N-alkylation reaction, which is the central focus of this protocol.

Caption: Synthetic scheme for the formation of Darifenacin.

Experimental Workflow Overview

This workflow diagram provides a high-level view of the entire process, from initial reaction to the final, purified API salt.

Caption: High-level experimental workflow for Darifenacin synthesis.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Darifenacin Free Base

This protocol details the core N-alkylation reaction.

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 volumes).

-

Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored.

-

Self-Validating Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours to confirm the consumption of the starting intermediate. The reaction is considered complete when the starting material is less than 1% by area on HPLC.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to obtain a crude residue.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.

-

Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Darifenacin free base, typically as an oil or a solid foam.

Protocol 2: Conversion to Darifenacin Hydrobromide and Purification

This protocol describes the formation of the stable, crystalline hydrobromide salt, which is the form used in pharmaceutical formulations.

-

Salt Formation: Dissolve the crude Darifenacin free base from the previous step in acetone (10 volumes).[2]

-

Acidification: While stirring, slowly add 48% aqueous hydrobromic acid (HBr) (1.05 eq) to the solution at room temperature (20-30°C).[2][6] A precipitate will form.

-

Crystallization: Stir the resulting slurry for an additional 2-4 hours at room temperature to ensure complete precipitation.[6]

-

Isolation of Crude Salt: Filter the precipitated solid and wash the cake with chilled acetone to remove soluble impurities.[2] Dry the product under vacuum at 40-45°C to obtain crude Darifenacin Hydrobromide.[6]

-

Purification (Recrystallization):

-

Transfer the crude Darifenacin HBr to a clean vessel.

-